molecular formula C16H26O2 B14484619 Methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate CAS No. 64746-06-1

Methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate

Cat. No.: B14484619
CAS No.: 64746-06-1
M. Wt: 250.38 g/mol
InChI Key: JGSHVRGMMHOLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated esters .

Scientific Research Applications

Methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in various fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate is unique due to its cyclododec-2-en-1-yl substituent, which imparts distinct chemical and physical properties compared to other enoate esters. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

64746-06-1

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

methyl 3-cyclododec-2-en-1-ylprop-2-enoate

InChI

InChI=1S/C16H26O2/c1-18-16(17)14-13-15-11-9-7-5-3-2-4-6-8-10-12-15/h9,11,13-15H,2-8,10,12H2,1H3

InChI Key

JGSHVRGMMHOLRQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1CCCCCCCCCC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.